molecular formula C8H10N2O B1274546 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde CAS No. 957313-16-5

1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1274546
CAS No.: 957313-16-5
M. Wt: 150.18 g/mol
InChI Key: DUBVKFJTRDGXSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol It is a pyrazole derivative, characterized by the presence of an allyl group at the 1-position, a methyl group at the 5-position, and an aldehyde group at the 4-position of the pyrazole ring

Preparation Methods

The synthesis of 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the condensation of 1-allyl-5-methylpyrazole with a suitable aldehyde precursor . The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.

Chemical Reactions Analysis

1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde is primarily related to its chemical reactivity. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the modulation of biological pathways. The molecular targets and pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde can be compared with other pyrazole derivatives, such as:

Properties

IUPAC Name

5-methyl-1-prop-2-enylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-3-4-10-7(2)8(6-11)5-9-10/h3,5-6H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBVKFJTRDGXSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC=C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389799
Record name 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957313-16-5
Record name 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.